molecular formula C18H20N4O3 B2408344 N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1798517-23-3

N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2408344
CAS No.: 1798517-23-3
M. Wt: 340.383
InChI Key: QHSDYONWBUMKEE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, likely inhibiting its activity . This inhibition could prevent the activation of the receptor’s tyrosine kinase domain, which would normally trigger a signal transduction cascade leading to DNA synthesis and cell proliferation. By blocking this pathway, the compound could potentially halt the growth of cancer cells.

Biochemical Pathways

The compound’s interaction with EGFR affects the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound could disrupt these pathways, leading to inhibited growth and induced apoptosis in cancer cells.

Result of Action

The compound has shown potent anticancer activities against EGFR high-expressed cancer cell lines, including human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) . It exhibited weak activities on an EGFR low-expressed cell line (human liver cancer cell line, HepG2), and weak cytotoxic effects on a human liver normal cell line (HL7702) . This suggests that the compound could be effective against certain types of cancer with minimal toxicity to normal cells.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12-9-15(20-25-12)18(23)22(10-13-5-4-8-24-13)11-16-14-6-3-7-17(14)21(2)19-16/h4-5,8-9H,3,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSDYONWBUMKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.